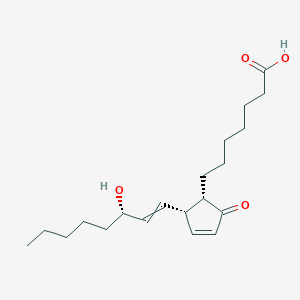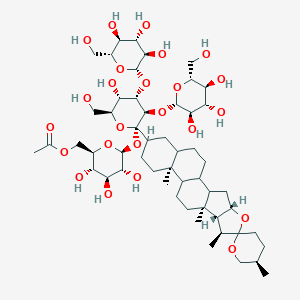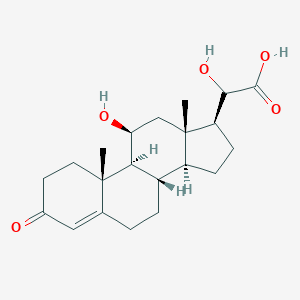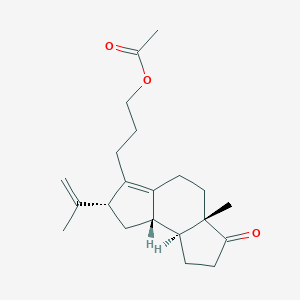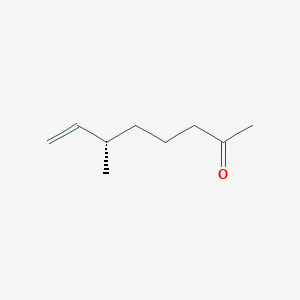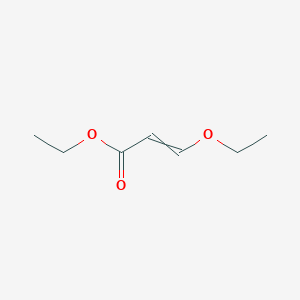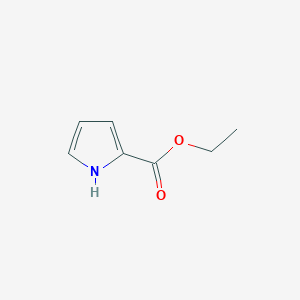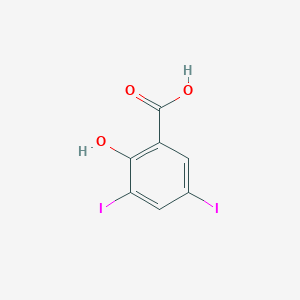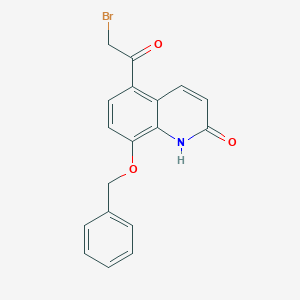
4-Chlorobenzyl cyanide
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-Chlorobenzyl cyanide has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the production of drugs, particularly those targeting specific biochemical pathways.
Mécanisme D'action
Target of Action
4-Chlorobenzyl cyanide is a chemical compound with the formula ClC6H4CH2CN . The primary target of this compound is the respiratory system . It is known to cause irritation and potential harm to this system .
Mode of Action
It is known that cyanide compounds, in general, can inhibit cellular respiration by acting on cytochrome c oxidase in mitochondria, preventing the transport of electrons from cytochrome c to oxygen . This inhibition disrupts ATP production, leading to a variety of downstream effects.
Biochemical Pathways
This compound may affect various biochemical pathways due to its cyanide group. Cyanide is known to interfere with the electron transport chain in mitochondria, disrupting cellular respiration and energy production . This can lead to a variety of downstream effects, including the induction of cell death pathways and the generation of reactive oxygen species .
Pharmacokinetics
It’s known that cyanide compounds can be absorbed through inhalation, ingestion, and skin contact, and can distribute widely in the body due to their small size and polarity .
Result of Action
The primary result of this compound action is toxicity, particularly to the respiratory system . Exposure can lead to symptoms such as coughing, shortness of breath, and chest pain . At high concentrations, cyanide compounds can be lethal .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect its stability and reactivity . Additionally, factors such as temperature and pH can influence its solubility and therefore its bioavailability .
Analyse Biochimique
Cellular Effects
It is known that cyanide, a related compound, can have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that cyanide, a related compound, can inhibit cytochrome c oxidase, leading to cellular hypoxia and cytotoxic anoxia . It is possible that 4-Chlorobenzyl cyanide may have a similar mechanism of action, but this has not been confirmed.
Temporal Effects in Laboratory Settings
It is known that cyanide, a related compound, can have significant effects over time, including changes in cellular function
Dosage Effects in Animal Models
It is known that cyanide, a related compound, can have significant effects at high doses
Metabolic Pathways
It is known that cyanide, a related compound, can affect various metabolic pathways
Transport and Distribution
It is known that cyanide, a related compound, can be rapidly distributed throughout the body
Subcellular Localization
It is known that cyanide, a related compound, can affect various subcellular compartments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl cyanide is typically synthesized through the reaction of 4-Chlorobenzyl chloride with sodium cyanide. The process involves heating 4-Chlorobenzyl chloride and benzyldodecyldimethylammonium bromide to 100°C, followed by the slow addition of an aqueous solution of sodium cyanide. The reaction is maintained at 100-104°C for 5 hours, with sodium cyanide being added over the first 3 hours and the temperature being maintained for an additional 2 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar reaction conditions but is scaled up to accommodate larger production volumes. The crude product is typically purified through distillation under reduced pressure to achieve a high yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorobenzyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium cyanide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid), basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Nucleophilic Substitution: Various substituted benzyl cyanides.
Reduction: 4-Chlorobenzylamine.
Hydrolysis: 4-Chlorobenzoic acid.
Comparaison Avec Des Composés Similaires
Benzyl cyanide: Similar structure but lacks the chlorine substituent.
4-Chlorobenzyl bromide: Similar structure but with a bromine substituent instead of a cyanide group.
4-Methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of a chlorine substituent.
Uniqueness: 4-Chlorobenzyl cyanide is unique due to the presence of both the chlorine and cyanide groups, which confer specific reactivity and applications in organic synthesis. The chlorine substituent can influence the electronic properties of the molecule, making it distinct from other benzyl cyanides .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYMIRMKXZAHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051708 | |
| Record name | 4-Chlorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow solid with a pungent odor; mp = 28-31 deg C; [Alfa Aesar MSDS] | |
| Record name | 4-Chlorobenzyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20021 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 4-Chlorobenzyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20021 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
140-53-4 | |
| Record name | (4-Chlorophenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzyl cyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetonitrile, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorophenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2K7AKZ2Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-chlorobenzyl cyanide in chemical synthesis?
A: this compound serves as a versatile building block in organic synthesis. It is primarily used as a precursor for the synthesis of various compounds, including pharmaceuticals like Baclofen , and novel pyrethroid insecticides . Its reactivity stems from the presence of both a benzyl chloride and a nitrile group, enabling diverse chemical transformations.
Q2: Can you describe an efficient synthetic route for this compound?
A: An improved method for synthesizing this compound utilizes a one-pot procedure starting from p-chlorobenzyl chloride . This method offers a simple and efficient route with mild reaction conditions, enhancing its practicality for large-scale applications.
Q3: How does ultrasound influence reactions involving this compound?
A: Studies show that ultrasound significantly accelerates the reaction of this compound with potassium superoxide in the presence of 18-crown-6 . This reaction leads to the formation of α-(4-chlorobenzoyl)-4-chlorobenzyl cyanide and 4-chlorobenzoic acid. This highlights the potential of sonochemistry in improving reaction rates and yields for specific transformations involving this compound.
Q4: How is this compound utilized in the development of chiral stationary phases for gas chromatography?
A: Derivatives of this compound are employed in the synthesis of chiral stationary phases for gas chromatography. For example, 2,3-di-O-methoxyethyl-6-O-benzyl-β-cyclodextrin, synthesized using this compound, demonstrates excellent separation efficiency for various chiral compounds . This application showcases its utility in analytical chemistry for separating and analyzing enantiomers.
Q5: Are there alternative synthetic routes to Baclofen that utilize different starting materials?
A: While the research highlights a novel synthetic route to Baclofen using this compound and chloroacetic acid , exploring alternative starting materials and synthetic pathways is crucial for optimizing production cost, environmental impact, and overall efficiency. Further research in this area could contribute to more sustainable and economically viable Baclofen production.
Q6: What insights can be gained from the Structure-Activity Relationship (SAR) studies of pyrethroids derived from this compound?
A: SAR studies on pyrethroids synthesized using this compound revealed that ethers derived from Etofenprox analogues exhibited higher insecticidal activity compared to cyanohydrin esters derived from Fenvalerate . Additionally, a distinct chiral discrimination was observed between enantiomeric ethers, with the (1R,2R)-ether displaying significantly higher activity. This information is valuable for designing more potent and selective pyrethroid insecticides.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
